1-Methyl-2-(2-methyl-2-nitropropyl)-5-nitro-1H-imidazole
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Overview
Description
1-Methyl-2-(2-methyl-2-nitropropyl)-5-nitro-1H-imidazole is a chemical compound with a complex structure that includes both nitro and imidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(2-methyl-2-nitropropyl)-5-nitro-1H-imidazole typically involves multi-step organic reactions. One common method involves the nitration of an imidazole derivative followed by alkylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(2-methyl-2-nitropropyl)-5-nitro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can further oxidize the nitro groups to form more complex nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields amines, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
1-Methyl-2-(2-methyl-2-nitropropyl)-5-nitro-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(2-methyl-2-nitropropyl)-5-nitro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the compound’s electronic properties and enabling it to interact with biological molecules. The imidazole ring can bind to metal ions, influencing enzyme activity and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-nitropropyl-1H-imidazole
- 1-Methyl-2-(2-nitroethyl)-5-nitro-1H-imidazole
- 1-Methyl-2-(2-methyl-2-nitropropyl)-4-nitro-1H-imidazole
Uniqueness
1-Methyl-2-(2-methyl-2-nitropropyl)-5-nitro-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its dual nitro groups make it particularly reactive in redox processes, and its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
141363-20-4 |
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Molecular Formula |
C8H12N4O4 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
1-methyl-2-(2-methyl-2-nitropropyl)-5-nitroimidazole |
InChI |
InChI=1S/C8H12N4O4/c1-8(2,12(15)16)4-6-9-5-7(10(6)3)11(13)14/h5H,4H2,1-3H3 |
InChI Key |
PTKNHRQHWSKGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NC=C(N1C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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